molecular formula C10H10N2 B1363542 Naphthalene-2,6-diamine CAS No. 2243-67-6

Naphthalene-2,6-diamine

Cat. No.: B1363542
CAS No.: 2243-67-6
M. Wt: 158.2 g/mol
InChI Key: GOGZBMRXLADNEV-UHFFFAOYSA-N
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Description

Naphthalene-2,6-diamine, also known as 2,6-diaminonaphthalene, is an organic compound with the molecular formula C10H10N2. It is a derivative of naphthalene, where two amino groups are substituted at the 2 and 6 positions of the naphthalene ring. This compound is a white solid that tends to air-oxidize and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,6-diamine can be synthesized through several methods. One common method involves the reduction of 2,6-dinitronaphthalene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete reduction of the nitro groups to amino groups .

Industrial Production Methods: In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of naphthalene-2,6-diamine involves its ability to interact with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This intercalation is facilitated by the planar structure of the naphthalene ring, which allows it to insert between the base pairs of the DNA helix . Additionally, the amino groups can form hydrogen bonds with the DNA, further stabilizing the complex .

Comparison with Similar Compounds

  • 1,2-Diaminonaphthalene
  • 1,3-Diaminonaphthalene
  • 1,4-Diaminonaphthalene
  • 1,5-Diaminonaphthalene
  • 1,8-Diaminonaphthalene
  • 2,3-Diaminonaphthalene
  • 2,7-Diaminonaphthalene

Uniqueness: Naphthalene-2,6-diamine is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and interaction with other molecules. This positioning allows for specific types of substitution reactions and interactions with biological molecules that are not possible with other isomers .

Properties

IUPAC Name

naphthalene-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGZBMRXLADNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372756
Record name naphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-67-6
Record name 2,6-Naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name naphthalene-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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